molecular formula C18H19N11O B2741632 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1795476-52-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2741632
CAS RN: 1795476-52-6
M. Wt: 405.426
InChI Key: ADBVJSIHCAKNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including triazole and pyrimidine rings, which are often found in pharmaceuticals and functional materials .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include several ring structures, including a piperazine ring, two triazole rings, and two pyrimidine rings . These rings would be connected in a specific arrangement to form the overall structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the mentioned structure. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity below 12 μM against the Hela cell line. Additionally, these derivatives exhibited selectivity against cancerous cells while sparing normal cells .

Antifungal Activity

Triazole derivatives have been investigated for their antifungal properties. Although specific studies on this compound are limited, related triazole analogues containing alkynyl side chains were evaluated for antifungal activity against Cryptococcus and Candida species. Further research could explore its potential in combating fungal infections .

Pharmacological Applications

Heterocyclic compounds, especially those with nitrogen atoms like the 1,2,4-triazole ring, serve as essential scaffolds in drug discovery. These compounds can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties. Investigating the compound’s interactions with specific receptors or enzymes could reveal novel pharmacological applications .

Biological Evaluation

Researchers have synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, similar to our compound. These hybrids were evaluated for biological activity, and their structures were confirmed by NMR and MS analysis. Further exploration of its biological effects could uncover additional applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain triazole rings work by inhibiting the production of certain enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential uses in various fields, such as medicine or materials science. This could involve testing its biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N11O/c1-12-7-13(2)29-18(23-12)24-16(25-29)17(30)27-5-3-26(4-6-27)14-8-15(21-10-20-14)28-11-19-9-22-28/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBVJSIHCAKNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

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